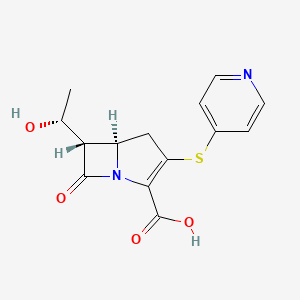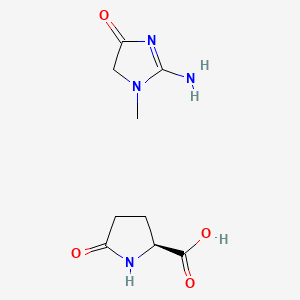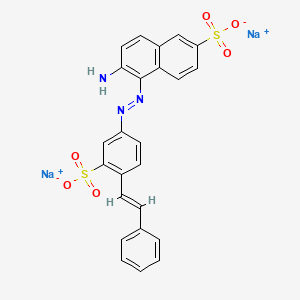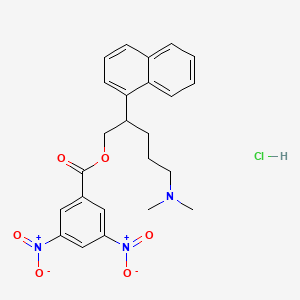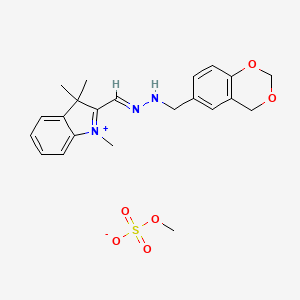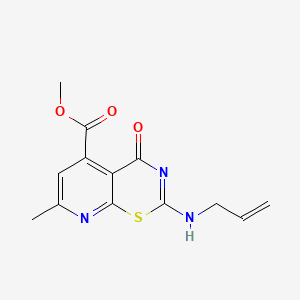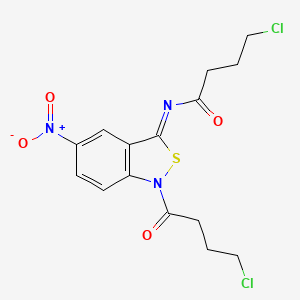
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H13NO5S It is a derivative of pyrrolidinone, a versatile scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone typically involves the acetylation of 1-phenylsulfonyl-2-pyrrolidinone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone: Unique due to its specific acetoxy and sulfonyl groups.
1-Phenylsulfonyl-2-pyrrolidinone: Lacks the acetoxy group, leading to different reactivity and applications.
5-Hydroxy-1-phenylsulfonyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, affecting its chemical properties.
Propiedades
Número CAS |
111711-98-9 |
|---|---|
Fórmula molecular |
C12H13NO5S |
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
Clave InChI |
WAGXHCZUAWDIGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



